N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide

Description

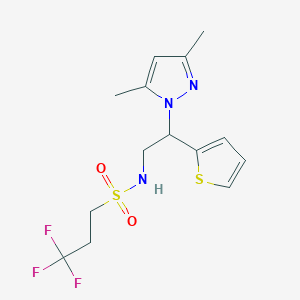

This compound features a pyrazole-thiophene-ethyl backbone with a 3,5-dimethylpyrazole moiety, a thiophen-2-yl substituent on the ethyl chain, and a terminal 3,3,3-trifluoropropane sulfonamide group. Its structural complexity suggests applications in enzyme inhibition (e.g., kinases or carbonic anhydrases) or antibacterial agents .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3,3,3-trifluoropropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O2S2/c1-10-8-11(2)20(19-10)12(13-4-3-6-23-13)9-18-24(21,22)7-5-14(15,16)17/h3-4,6,8,12,18H,5,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNPHKKJYBODER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNS(=O)(=O)CCC(F)(F)F)C2=CC=CS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is a complex organic compound notable for its potential biological activities. This compound combines a pyrazole ring, a thiophene moiety, and a sulfonamide functional group, which contribute to its unique pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 383.48 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, which can influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂F₃N₃O₂S |

| Molecular Weight | 383.48 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes, receptors, and nucleic acids. The mechanism may involve:

1. Enzyme Inhibition: The sulfonamide group can mimic substrates or transition states of enzymes, leading to inhibition of key metabolic pathways.

2. Receptor Modulation: The pyrazole and thiophene rings may engage in π-π stacking interactions or hydrogen bonding with receptor sites, modulating their activity.

3. Antimicrobial Activity: Similar compounds have shown effectiveness against various pathogens by disrupting cell membrane integrity or inhibiting essential metabolic enzymes.

Biological Activity Studies

Recent studies have evaluated the biological activities of related compounds featuring pyrazole and thiophene structures. Although specific data on the target compound is limited, insights can be drawn from analogous compounds.

Anticancer Activity

In a study evaluating the cytotoxic effects of pyrazole derivatives on cancer cell lines, compounds demonstrated significant inhibition of cell proliferation. For instance:

- Compound 5f showed an IC50 value of 5.13 µM against C6 glioma cells, indicating strong anticancer potential compared to standard chemotherapeutics like 5-FU (IC50 = 8.34 µM) .

Antimicrobial Effects

Research on similar sulfonamide derivatives has revealed promising antimicrobial properties:

- In vitro studies indicated that certain pyrazole-sulfonamide compounds exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria by inhibiting bacterial growth through enzyme inhibition .

Case Studies

Case Study 1: Antiviral Activity

In a study focusing on HIV fusion inhibitors, modifications to the pyrazole structure led to enhanced potency against HIV replication in MT-2 cells. The most active derivatives exhibited EC50 values below 5 µM . This suggests that structural variations in compounds like this compound could similarly yield effective antiviral agents.

Case Study 2: Neuroprotective Effects

Another investigation into the neuroprotective properties of pyrazole derivatives indicated that these compounds could induce apoptosis in cancer cells while sparing healthy cells . This selective toxicity is crucial for developing targeted cancer therapies.

Scientific Research Applications

Cytotoxicity and Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising anticancer activity.

Case Study 1: Anticancer Activity

A derivative of a related structure demonstrated an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC₅₀ = 8.34 µM) .

Table 2: Cytotoxic Activity of Related Compounds

| Compound | IC₅₀ (C6 Cell Line) | Mechanism of Action |

|---|---|---|

| Compound A | 5.13 µM | Induces apoptosis and cell cycle arrest |

| 5-Fluorouracil | 8.34 µM | Inhibits RNA synthesis |

Antimicrobial and Anti-inflammatory Properties

The compound has also been recognized for its broad-spectrum antimicrobial properties, including both antibacterial and antifungal activities. The introduction of specific substituents can enhance these effects.

Antibacterial Activity

Compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide have shown effectiveness against various bacterial strains.

Anti-inflammatory Effects

Research indicates that pyrazolone derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Table 3: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Cytotoxicity | Significant against cancer cell lines |

| Antimicrobial | Effective against various bacterial strains |

| Anti-inflammatory | Potential treatment for inflammatory diseases |

Comparison with Similar Compounds

Data Table: Comparative Overview

Research Findings and Implications

- Antibacterial Activity: Thiophene-containing quinolones () demonstrate efficacy against bacterial targets, suggesting the target compound’s thiophene moiety could synergize with sulfonamide for enhanced antibacterial effects .

- Metabolic Stability : The trifluoropropyl sulfonamide group in the target compound likely improves resistance to oxidative metabolism compared to carboxamide or oxoethyl analogs .

- Target Selectivity : Positioning of the thiophene group (ethyl vs. pyrazole in ) may influence steric interactions with enzyme active sites, necessitating crystallographic studies for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.